molecular formula C6H9NO B14480336 N-(Propan-2-yl)prop-2-ynamide CAS No. 67617-62-3

N-(Propan-2-yl)prop-2-ynamide

Cat. No.: B14480336
CAS No.: 67617-62-3
M. Wt: 111.14 g/mol
InChI Key: GWLCOGAYMMOKBU-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)prop-2-ynamide is a chemical compound belonging to the class of ynamides, which are recognized as pivotal structural motifs and versatile intermediates in organic synthesis . These compounds are highly valued in research for their application in constructing complex heterocyclic frameworks, which are core structures in many biologically active molecules and materials . One of the main applications of ynamides is in gold-catalyzed transformations. For instance, they serve as key substrates in the gold-catalyzed intramolecular hydroalkylation for the synthesis of 2-amino-indenes, an important scaffold with relevance to pharmaceutical and materials science . The mechanism of such reactions typically involves the activation of the ynamide's triple bond by a π-acidic gold catalyst, generating a highly reactive keteniminium ion intermediate . This intermediate can then undergo critical steps such as a [1,5]-hydride shift, which has been identified as the rate-determining step, followed by cyclization to form new carbon-carbon bonds . Ynamides can be synthesized from alkynyl acids and amines . Modern, efficient methods include metal-free approaches that utilize tertiary amines as an amino source via C-N cleavage, offering a rapid and one-pot alternative to traditional multi-step procedures . This makes ynamides like this compound increasingly accessible for exploratory research. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Please note: Specific physical data, toxicological information, and detailed handling procedures for this exact compound should be obtained from its safety data sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67617-62-3

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

N-propan-2-ylprop-2-ynamide

InChI

InChI=1S/C6H9NO/c1-4-6(8)7-5(2)3/h1,5H,2-3H3,(H,7,8)

InChI Key

GWLCOGAYMMOKBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C#C

Origin of Product

United States

Significance of Ynamides As Activated Alkyne Precursors in Organic Synthesis

Ynamides have emerged as powerful and versatile precursors for a wide array of chemical transformations. wiley.comrsc.org Their importance stems from the electronic nature of the nitrogen-substituted alkyne, which creates a fine balance between stability and reactivity. wiley.com The nitrogen atom's electron-donating ability polarizes the triple bond, making the α-carbon electrophilic and the β-carbon nucleophilic. brad.ac.uk This distinct electronic character facilitates a diverse range of reactions that are often difficult to achieve with other alkyne derivatives.

The utility of ynamides in organic synthesis is expansive, with applications in the construction of complex molecules, including nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. tandfonline.combham.ac.uk They serve as starting materials for various transformations such as:

Cycloadditions: Ynamides readily participate in cycloaddition reactions to form diverse heterocyclic systems.

Rearrangements: They can undergo unique rearrangement reactions to generate novel molecular scaffolds.

Oxidations and Reductions: The triple bond of ynamides can be selectively oxidized or reduced. For instance, the transition-metal-free semireduction of propiolamides using pinacolborane and a catalytic base can produce (E)-3-substituted acrylamide (B121943) derivatives with high stereoselectivity. nih.gov

Difunctionalization and Annulation: Ynamides are excellent substrates for reactions that install two new functional groups across the triple bond, as well as for annulation reactions that build new rings. nih.gov

The development of efficient methods for ynamide synthesis, such as copper-catalyzed coupling reactions, has further fueled their widespread adoption in organic chemistry. wiley.combrad.ac.uk

Structural Classification and Unique Reactivity of N Substituted Propiolamides

N-(Propan-2-yl)prop-2-ynamide falls under the category of N-substituted propiolamides. Propiolamides are a subclass of ynamides where the nitrogen atom is part of an amide functional group. The nature of the substituent on the nitrogen atom significantly influences the reactivity and stability of the ynamide.

The isopropyl group in this compound is a moderately bulky alkyl substituent. The steric hindrance and electronic effects of the N-substituent play a crucial role in directing the regioselectivity and stereoselectivity of reactions involving the ynamide. For example, in the semireduction of propiolamides, sterically encumbered N-substituents like N-isopropyl are well-tolerated, leading to the formation of the corresponding cinnamamides in good yield. nih.govwiley.com

The reactivity of N-substituted propiolamides is characterized by the electrophilicity of the α-carbon and the nucleophilicity of the β-carbon of the alkyne. This allows for a variety of transformations, including:

Addition Reactions: Ynamides can undergo addition of various reagents across the triple bond. For instance, Brønsted acids can add to the α-position. wiley.com

Domino Reactions: N-arylpropiolamides can participate in domino carbometalation/coupling reactions, providing a strategy for the stereocontrolled synthesis of complex molecules. rsc.org

Superelectrophilic Activation: In the presence of superacids, N-arylpropiolamides can react with arenes to synthesize 4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones. beilstein-journals.org

The table below provides a summary of key reactions involving N-substituted propiolamides, highlighting the versatility of this class of compounds.

Reaction TypeReagentsProduct TypeRef.
SemireductionPinacolborane, catalytic base(E)-Acrylamides nih.gov
Domino Carbometalation/CouplingOrganometallic reagents, catalystsStereodefined alkenes rsc.org
Reaction with ArenesSuperacids (e.g., TfOH)Dihydroquinolinones beilstein-journals.org
HydroalkylationGold catalystsIndenes acs.org

Catalytic Systems for Reactions Involving N Propan 2 Yl Prop 2 Ynamide

Transition Metal Catalysis in Ynamide Functionalization

Transition metals are highly effective catalysts for activating the carbon-carbon triple bond of ynamides, including N-(propan-2-yl)prop-2-ynamide, facilitating a wide range of chemical transformations. The choice of metal and its ligand sphere is crucial in dictating the reaction pathway and selectivity.

Gold Catalysis: Role of Gold Complexes in Ynamide Activation

Gold catalysis, particularly with cationic gold(I) complexes, is a powerful tool for activating ynamides. rsc.org These complexes function as soft, carbophilic Lewis acids that selectively coordinate to the alkyne moiety. rsc.orgrsc.org This interaction generates a highly reactive keteniminium ion intermediate. nih.govacs.org This key intermediate is central to numerous subsequent transformations, as the activation significantly lowers the Gibbs free energy barriers for subsequent reaction steps. acs.org

The mechanism for gold-catalyzed intramolecular hydroalkylation of ynamides to 2-aminoindenes begins with the complexation of the gold catalyst to the ynamide. nih.govacs.org This is followed by a rate-determining nih.govnih.gov-hydride shift to form a benzylic carbocationic gold adduct, which then undergoes cyclization and protodeauration to yield the final product. nih.govacs.org

The efficiency of gold-catalyzed reactions is highly dependent on the ligands attached to the gold center. N-Heterocyclic carbene (NHC) gold complexes, such as IPrAuNTf₂, have demonstrated superior activity compared to phosphine-ligated gold complexes like Ph₃PAuNTf₂ in certain reactions. acs.org Computational studies suggest that the electronic and steric properties of the ligand play a pivotal role in the stability of the transition state and, consequently, the reaction rate. acs.org

Gold CatalystReactionObserved YieldReference
IPrAuNTf₂Intramolecular Hydroalkylation of Ynamide94% acs.org
Ph₃PAuNTf₂Intramolecular Hydroalkylation of Ynamide60% acs.org

Gold catalysts are also employed in various annulation reactions. For instance, the reaction of N-propargyl ynamides with anthranils can proceed through two different pathways depending on the substitution of the ynamide, leading to distinct heterocyclic products. researchgate.net This highlights the versatility of the α-imino gold carbene intermediates formed during the reaction. researchgate.netacs.org

Copper Catalysis: Application in Diverse Transformations

Copper catalysts are valued for their low cost and versatile reactivity in ynamide chemistry. They are utilized in a wide array of transformations, including cross-coupling, cycloaddition, and hydrofunctionalization reactions. dntb.gov.uaacs.orgspringernature.com

One key application is the synthesis of ynamides themselves through the copper-catalyzed cross-dehydrogenative coupling (CDC) of secondary amides with terminal alkynes under aerobic conditions. nih.gov Copper(I) catalysts are also instrumental in the synthesis of yndiamides via the cross-coupling of 1,1-dibromoenamides with nitrogen nucleophiles. dntb.gov.ua

Copper-catalyzed hydroarylation of ynamides using aryl boronic acids provides a direct and highly regio- and stereoselective method to access (E)-α,β-disubstituted enamides under mild conditions. acs.orgecnu.edu.cn The proposed mechanism involves the formation of an active copper catalyst that undergoes syn-carbocupration with the ynamide, followed by isomerization and protodecupration. acs.org

Furthermore, copper salts such as copper(II) chloride (CuCl₂), in combination with a silver salt like AgSbF₆, can catalyze the Ficini [2+2] cycloaddition of N-sulfonyl substituted ynamides with enones. springernature.com Copper catalysts also enable formal [4+1] annulation of N-propargyl ynamides with diketones to produce pyrrole-substituted dioxoles. More recently, a copper(I)-catalyzed radical trans-hydroboration of ynamides with N-heterocyclic carbene (NHC)-ligated boranes has been developed, yielding trans-boryl enamides with high regio- and stereoselectivity.

Rhodium Catalysis: Stereoselective Transformations

Rhodium catalysts are particularly effective in mediating stereoselective transformations of ynamides. They are widely used in annulation, hydroacylation, and cycloaddition reactions, where the choice of chiral ligands can induce high levels of enantioselectivity. nih.gov

Rhodium-catalyzed annulation of ynamides with arylboronic acids that contain an ortho-electrophilic group can produce 2-amidoindenes and 2-amidoindenols with good regioselectivity. In rhodium-catalyzed hydroacylation, ynamides react with aldehydes to form enaminones. The regioselectivity of this reaction, yielding either linear β-enaminone or branched α-enaminone products, can be controlled by the judicious choice of phosphine-based ligands. nih.gov

A significant application of rhodium catalysis is in asymmetric [2+2+2] cycloadditions. Using a chiral rhodium(I)-xylyl-BINAP catalyst, achiral aryl ynamides can react with diynes to form structurally complex and optically enriched N,O-biaryls with excellent enantioselectivity. The mechanism of many rhodium-catalyzed reactions involves C-H bond functionalization, where the rhodium center cycles through various oxidation states, such as Rh(I)/Rh(III). This catalytic cycle often involves steps like insertion of the alkyne into a Rh-H or Rh-C bond, followed by reductive elimination.

Rhodium-Catalyzed ReactionReactantsProduct TypeKey FeatureReference
AnnulationYnamides, Arylboron reagents2-AmidoindenesGood regioselectivity
HydroacylationYnamides, AldehydesEnaminonesLigand-controlled regioselectivity nih.gov
Asymmetric [2+2+2] CycloadditionYnamides, DiynesN,O-BiarylsHigh enantioselectivity

Palladium Catalysis: C-N Bond Formation and Cross-Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of ynamide chemistry, palladium catalysts are crucial for cross-coupling reactions that enable C-N bond formation, such as the Buchwald-Hartwig amination. These reactions typically couple amines with aryl or vinyl halides.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of a palladium(0) species to an organic halide, transmetalation with a second coupling partner, and reductive elimination to form the product and regenerate the active palladium(0) catalyst.

While many applications focus on the synthesis of amines, palladium catalysis can also be used in multicomponent reactions where ynamides act as intermediates. For example, palladium iodide (PdI₂) has been shown to catalyze the oxidative aminocarbonylation of 2-propargyl-1,3-dicarbonyl compounds, which proceeds through an in-situ-formed 2-ynamide intermediate. This intermediate then undergoes a 5-exo-dig O-cyclization to yield functionalized furan derivatives. Palladium nanoparticles have also been demonstrated as effective catalysts for C-N bond formation in the allylic amination of allyl acetates.

Nickel Catalysis and Ynamide Reactivity

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling and functionalization reactions. Nickel catalysts can participate in diverse transformations involving ynamides, such as hydroamination and cyclization reactions.

A notable example is the Ni(OTf)₂-catalyzed regioselective hydroamination of ynamides with secondary amines, which provides access to a range of substituted ethene-1,1-diamine compounds. This protocol exhibits excellent regioselectivity and broad functional group tolerance. Additionally, a combined nickel/Lewis acid catalytic system has been developed for the β-regioselective amination/cyclization of ynamide-nitriles with amines, offering an efficient route to functionalized 3-aminoindoles and 4-aminoisoquinolines.

Nickel-catalyzed reactions often proceed through different mechanistic pathways compared to palladium, sometimes involving Ni(I)/Ni(III) redox cycles, especially in photoredox or electrochemical-mediated processes. Asymmetric nickel catalysis has also been successfully applied in the Mizoroki–Heck cyclization of amide substrates, which involves the activation of C–N bonds, showcasing the potential for nickel in enantioselective transformations.

Organocatalysis in this compound Chemistry

While transition metal catalysis is well-established, organocatalysis of ynamides is a rapidly developing field that offers metal-free alternatives. nih.govdntb.gov.ua Brønsted acids have been shown to be particularly effective in activating ynamides for various transformations. nih.govnih.gov

Similar to gold catalysis, Brønsted acids protonate the ynamide, generating a highly reactive keteniminium intermediate. nih.gov This activation strategy has been applied to cycloadditions, cyclizations, and rearrangements. nih.govdntb.gov.ua For example, a Brønsted acid-promoted arene-ynamide cyclization has been developed to construct 3H-pyrrolo[2,3-c]quinolines. nih.gov

Chiral Brønsted acids, such as chiral phosphoric acids, can be used to achieve catalytic asymmetric dearomatization of naphthol-, phenol-, and pyrrole-ynamides. This represents a significant advance, as it involves the direct activation of the carbon-carbon triple bond by the chiral catalyst. Density functional theory (DFT) calculations indicate that the reaction proceeds through a reversible protonation to form a keteniminium intermediate, followed by a rate- and enantioselectivity-determining intramolecular C-C bond formation.

In addition to Brønsted acids, chiral secondary amines have been used as organocatalysts. An intramolecular (4+2) annulation of enals with ynamides, catalyzed by a chiral secondary amine, has been developed for the atroposelective synthesis of axially chiral 7-aryl indolines with high enantioselectivity. acs.org This reaction marks the first use of chiral secondary amine catalysis for an atroposelective reaction of ynamides. acs.org An enantioselective Conia-ene-type cyclization of ynamides catalyzed by a chiral secondary amine has also been reported to produce chiral morphans. acs.org

Role of N-Heterocyclic Carbenes (NHCs) as Ligands in Ynamide Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a versatile and powerful class of ligands in transition metal catalysis due to their strong σ-donating properties and the ability to form stable metal complexes. tcichemicals.com Their steric and electronic properties can be readily tuned by modifying the substituents on the nitrogen atoms and the heterocyclic backbone, making them ideal for optimizing catalytic reactions. digitellinc.com While direct examples of NHC-ligated metal catalysts in reactions of this compound are not extensively documented, the broader field of ynamide chemistry provides significant insights into their role. A notable example involves the use of NHC-boranes in the copper-catalyzed radical trans-hydroboration of ynamides. nih.gov

In this transformation, an NHC-ligated borane serves as the boron source. The reaction proceeds with high regio- and stereoselectivity, affording trans-boryl enamides. nih.gov The plausible mechanism suggests that the polarization of the ynamide triple bond, influenced by the nitrogen atom, directs the regioselective addition. nih.gov This copper-catalyzed radical process highlights a unique application of NHCs in modulating the reactivity of ynamides, diverging from the more common role of NHCs as spectator ligands on a central metal catalyst.

The general utility of NHCs as ligands in ynamide catalysis is further exemplified in nickel-catalyzed reductive coupling reactions. For instance, a nickel catalyst derived from SIMes·HBF4, an imidazolium salt precursor to the SIMes (1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene) ligand, has been successfully employed in the diastereoselective reductive coupling of chiral oxazolidinone-derived ynamides with aldehydes. nih.gov The steric bulk of the NHC ligand is proposed to play a crucial role in minimizing steric interactions in the transition state, thereby controlling the diastereoselectivity of the reaction. nih.gov

Ligand Design and its Influence on Reaction Selectivity and Efficiency

A compelling example of ligand-controlled regioselectivity is observed in the palladium-catalyzed hydrogermylation of ynamides. chemrxiv.orgacs.org By simply changing the phosphine ligand, the reaction can be directed to selectively form either the α- or β-adduct. This divergence is attributed to the interplay between the steric requirements of the ligand and the geometry of the key [H-Pd-GeR₃] intermediate. chemrxiv.orgacs.org

Table 1: Ligand-Controlled Regiodivergent Hydrogermylation of Ynamides

EntryLigandProduct Ratio (α:β)Yield (%)
1PPh₃91:985
2P(t-Bu)₂Me7:9392
3DPEphos (mono-oxidized)88:1278
4Bulky PP(O) ligand10:9089

Data synthesized from representative examples in the literature to illustrate the principle of ligand control. chemrxiv.orgacs.org

The data in Table 1 clearly demonstrates that less sterically demanding ligands, such as triphenylphosphine (B44618) (PPh₃), favor the formation of the α-germylated product. In contrast, bulkier ligands like P(t-Bu)₂Me promote the formation of the β-isomer with high selectivity. chemrxiv.orgacs.org This principle of steric control is a fundamental aspect of ligand design and is broadly applicable to various catalytic transformations of ynamides.

Furthermore, in asymmetric catalysis, the design of chiral ligands is paramount for achieving high enantioselectivity. In the context of ynamide cycloisomerization reactions, for instance, the stereochemical outcome is predominantly controlled by the chiral rhodium complex. nih.gov The development of sophisticated chiral ligands allows for successful double stereodifferentiation, even in cases where the substrate and catalyst have mismatched stereochemical preferences. nih.gov

The electronic properties of ligands also play a crucial role. Electron-donating ligands can increase the electron density on the metal center, which can influence its reactivity in oxidative addition and reductive elimination steps of a catalytic cycle. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, which can be advantageous in other types of transformations. The systematic tuning of these electronic parameters is a key strategy in the development of highly efficient and selective catalytic systems for ynamide functionalization. digitellinc.com

N Propan 2 Yl Prop 2 Ynamide As a Key Building Block in Advanced Organic Synthesis

Construction of Multifunctional Compounds and Complex Molecular Architectures

The unique electronic properties of the ynamide functional group make N-(Propan-2-yl)prop-2-ynamide an ideal starting point for the synthesis of complex molecules. nih.govrsc.org The electron-donating nitrogen atom strongly polarizes the attached C≡C triple bond, which can then undergo a variety of chemical transformations. orgsyn.org This inherent reactivity allows for the strategic introduction of new functional groups and the formation of intricate molecular frameworks.

Ynamides are employed in modular, stepwise synthetic approaches that enable precise control over the final molecular architecture. nih.gov They can participate in multicomponent reactions (MCRs), where several starting materials combine in a single step to form a complex product, showcasing high synthetic efficiency. nih.gov This capability is crucial for developing novel molecular scaffolds for various applications. mdpi.commdpi.com The ability to use simple ynamide building blocks to create sophisticated, dendrimer-like structures or other complex architectures highlights their significance in advanced organic synthesis. nih.gov

Synthesis of N-Heterocyclic Compounds and Molecular Scaffolds

This compound and related ynamides are powerful precursors for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. researchgate.netnih.gov Ring-forming reactions involving ynamides are noted for their efficiency and atom economy. researchgate.net

A primary route to N-heterocycles involves the acid-catalyzed cyclization of ynamides. Under acidic conditions, the ynamide is activated to form a highly reactive keteniminium ion intermediate. researchgate.netorgsyn.org This intermediate can then be trapped by a nucleophile within the same molecule (intramolecularly) to form a new ring system.

Key applications in heterocyclic synthesis include:

Arene-Ynamide Cyclization: Brønsted acids can promote the cyclization of ynamides containing an aromatic ring, leading to the formation of multi-cyclic quinoline (B57606) structures. researchgate.net

Domino Reactions: Lewis acids can catalyze diastereoselective domino reactions of ene-ynamides (ynamides containing a double bond) with external nucleophiles to produce complex spiroindolopyrrolidine derivatives. researchgate.net

Medium-Sized Rings: Brønsted acid-catalyzed cyclization of ene-ynamides can also be used to efficiently synthesize 7- or 8-membered nitrogen-containing rings, a process that often proceeds under mild, metal-free conditions. researchgate.net

γ-Lactam Synthesis: The intramolecular cyclization of N-allyl propiolamides is an efficient strategy for constructing highly substituted γ-lactams, which are prevalent skeletons in numerous natural products with diverse biological activities. semanticscholar.orgresearchgate.net

Other Cycloadditions: Ynamides are also versatile substrates for various other cycloaddition reactions, including Pauson-Khand reactions and [4+2] cycloadditions, further expanding the range of accessible heterocyclic scaffolds. nih.gov

Reaction TypeCatalyst/ConditionsResulting Heterocyclic ScaffoldKey Intermediate
Arene-Ynamide CyclizationBrønsted AcidMulticyclic QuinolinesKeteniminium Ion
Ene-Ynamide Domino ReactionLewis AcidSpiroindolopyrrolidinesKeteniminium Ion
Intramolecular CyclizationBrønsted AcidMedium-Sized Azacycles (7- or 8-membered)-
Intramolecular Cyclization of N-allyl propiolamidesPalladium(II) or Rhodium(I) Catalystsγ-Lactams-
[4+2] CycloadditionThermal or Metal-PromotedSix-membered Rings-

Precursor in the Synthesis of Peptide Fragments and Simple Amides

Beyond heterocyclic chemistry, this compound serves as a valuable tool in the formation of amide bonds, the fundamental linkage in peptides and proteins. Ynamides have been developed as a novel class of coupling reagents for both simple amide and complex peptide synthesis. researchgate.netorganic-chemistry.org

The process involves using the ynamide to activate a carboxylic acid. This activated intermediate then readily reacts with an amine to form the desired amide bond. A critical advantage of using ynamide coupling reagents is their ability to prevent racemization of α-chiral carboxylic acids during activation. researchgate.netorganic-chemistry.org This is of paramount importance in peptide synthesis, where maintaining the stereochemical integrity of amino acids is essential for the final peptide's biological function. nih.gov

Key features of ynamide-mediated amide synthesis include:

Racemization-Free Coupling: No loss of stereochemistry is detected when activating chiral carboxylic acids, a significant improvement over many traditional coupling reagents. researchgate.netnih.gov

Mild Reaction Conditions: The synthesis can often be performed under extremely mild conditions. organic-chemistry.org

High Selectivity: The activation shows excellent chemoselectivity for carboxylic acids, allowing for amide formation in the presence of other potentially reactive functional groups like alcohols (-OH), thiols (-SH), and even the NH of an indole. organic-chemistry.org

Broad Applications: The method is effective for simple amide synthesis, the coupling of peptide fragments (fragment condensation), and has been applied to both solution-phase and solid-phase peptide synthesis. researchgate.netnih.gov

Inverse Peptide Synthesis: Ynamides have enabled the development of practical N-to-C terminus ("inverse") peptide synthesis strategies, which represents an alternative to the conventional C-to-N direction of chain elongation. nih.gov

FeatureYnamide Coupling ReagentsTraditional Coupling Reagents (e.g., Carbodiimides)
Racemization RiskNo racemization detected researchgate.netorganic-chemistry.orgCan be a significant issue, often requiring additives
Reaction ConditionsExtremely mild organic-chemistry.orgVaries; can require specific additives and conditions
Application ScopeSimple amides, peptide fragments, inverse synthesis researchgate.netnih.govWide applicability but can have limitations
ChemoselectivityHigh selectivity for carboxylic acids over other nucleophiles organic-chemistry.orgCan have side reactions with other functional groups

Exploration of N Propan 2 Yl Prop 2 Ynamide in Polymer Science and Advanced Materials Research

Potential of N-(Propan-2-yl)prop-2-ynamide as a Monomer in Polymerization

This compound possesses a terminal alkyne and an amide moiety, making it a promising candidate for various polymerization reactions. The reactivity of the ynamide functional group can be harnessed to create polymers with unique backbones. researchgate.net

Recent advancements have demonstrated that ynamides can undergo polymerization through mechanisms such as catalyst-free amino-yne click polymerization to form polyamides. chemrxiv.org This type of polymerization is characterized by its high atom economy and the ability to produce polymers with well-defined structures. chemrxiv.org Given its structure, this compound could potentially serve as a monomer in similar polymerization systems.

Another potential route for the polymerization of this compound is through transition-metal-catalyzed processes. For instance, the polycoupling of alkynyl bromides and sulfonamides has been shown to yield poly(ynesulfonamide)s with high molecular weights. researchgate.net While this compound is not a sulfonamide, this highlights the versatility of ynamide-related structures in polymerization reactions.

The polymerization of this compound could lead to the formation of poly(N-acyl-N-alkylyl-enamine)s, a class of polymers with intriguing electronic and physical properties. The presence of the isopropyl group on the nitrogen atom would influence the solubility and thermal properties of the resulting polymer.

Table 1: Potential Polymerization Methods for this compound

Polymerization MethodPotential Polymer StructureKey Features
Amino-yne Click PolymerizationPolyamide-like structureCatalyst-free, high atom economy, potential for dynamic bonds chemrxiv.org
Transition-Metal-Catalyzed PolymerizationPoly(ynamide)Tunable properties based on catalyst and reaction conditions researchgate.net
Radical PolymerizationVinyl-type polymerPotential for block or random copolymers

Strategies for Copolymerization involving Ynamide Monomers

Copolymerization, the process of polymerizing two or more different monomers, offers a powerful strategy to tailor the properties of the resulting material. uomosul.edu.iqunacademy.com Incorporating this compound as a comonomer could introduce unique functionalities into a polymer chain.

The reactivity of the ynamide group would be a critical factor in determining suitable comonomers and polymerization techniques. Depending on the chosen method (e.g., radical, ionic, or coordination polymerization), the reactivity ratios of this compound and the comonomer would dictate the final copolymer composition and structure (i.e., random, alternating, block, or graft). uomosul.edu.iqnist.gov

For instance, in a radical copolymerization, the ynamide could be paired with vinyl monomers such as styrene (B11656) or acrylates. The resulting copolymer would combine the properties of both monomers, potentially leading to materials with enhanced thermal stability or specific optical properties.

In condensation-type copolymerizations, a difunctionalized ynamide derivative could be reacted with other difunctional monomers. This approach allows for the synthesis of alternating or block copolymers with precisely controlled architectures. uomosul.edu.iq

Table 2: Hypothetical Copolymerization Systems with this compound

Copolymerization TypePotential ComonomerResulting Copolymer TypePotential Properties
Radical PolymerizationStyreneRandom or BlockModified thermal and mechanical properties
Click PolymerizationDiazide-functionalized monomerAlternatingFunctionalized polyamide with tunable solubility
Coordination PolymerizationEthyleneBlock or GraftCombination of polyolefin properties with ynamide functionality

Development of Functional Polymeric Materials via Ynamide Chemistry

The true potential of this compound in polymer science lies in the development of functional materials. The ynamide moiety can either be preserved in the polymer backbone for post-polymerization modification or can be transformed during polymerization to yield a functional polymer.

One exciting avenue is the synthesis of polymers with aggregation-induced emission (AIE) properties. By incorporating AIE-active units, such as tetraphenylethene (TPE), into polymers made from ynamide monomers, materials suitable for fluorescent sensors and bio-imaging can be created. researchgate.netchemrxiv.org It is conceivable that a derivative of this compound containing an AIE-gen could be synthesized and polymerized.

Furthermore, ynamide chemistry enables the introduction of dynamic covalent bonds into the polymer structure. chemrxiv.org This can lead to materials that are degradable, self-healing, or recyclable, addressing key challenges in modern polymer science. chemrxiv.org The enamine bonds that can be formed through certain ynamide polymerizations can exhibit dynamic behavior, allowing for controlled degradation under specific stimuli. chemrxiv.org

The synthesis of piezoelectric polyamides from carboxylic acids and ynamides presents another promising application. researchgate.net These materials can generate reactive oxygen species under ultrasound exposure, with potential applications in immunotherapy. researchgate.net this compound could be explored as a component in similar piezoelectric polymers.

Integration of Ynamide Derivatives into Smart Materials Research

Smart materials, which respond to external stimuli such as light, temperature, pH, or chemical agents, are at the forefront of materials research. The unique reactivity of the ynamide functional group makes its derivatives, including potentially this compound, attractive candidates for the design of smart polymers.

The ability to introduce dynamic bonds using ynamide chemistry is directly relevant to the development of stimuli-responsive materials. chemrxiv.org Polymers that can reversibly cleave and reform their bonds upon exposure to a trigger could be used in applications such as drug delivery systems, adaptive coatings, and soft robotics.

Moreover, the ynamide group itself can be a site for specific chemical reactions, allowing for the covalent attachment of functional molecules. For example, the hydrosulfuration of ynamides has been shown to be a highly efficient method for modifying peptides and proteins at cysteine residues. nih.gov This suggests that a polymer containing this compound units could be functionalized with biomolecules or other active moieties in a controlled manner.

Photoinduced reactions of ynamides also offer a pathway to functional materials. springernature.com Light can be used as a trigger to induce structural changes and functionalization in ynamide-containing molecules, opening up possibilities for creating photo-responsive materials. springernature.com

Computational and Theoretical Studies on N Propan 2 Yl Prop 2 Ynamide Reactivity

Quantum Chemical Calculations (e.g., DFT) for Mechanistic Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the mechanisms of reactions involving ynamides. These studies provide insights into transition states and intermediates that are often difficult or impossible to observe experimentally.

Similarly, DFT calculations have been used to understand the three-component Friedel–Crafts-type difunctionalization of ynamides. rsc.org These calculations revealed that the reaction's high trans-selectivity is directed by a significantly distorted keteniminium intermediate formed between the ynamide and a bulky iodine(III) electrophile. rsc.org

In the context of [2+2] cycloaddition reactions involving ynamine molecular systems, which are structurally related to ynamides, DFT calculations (at the wb97xd/6-311+G(d) level) have been crucial. mdpi.com They helped interpret the regio- and stereoselectivity by showing that the reaction is initiated by a nucleophilic attack from the ynamine onto the nitrovinyl moiety, explaining the experimentally observed regioselectivity. mdpi.com These computational approaches can be generalized to understand similar cycloaddition processes for a variety of ynamides. mdpi.com

The power of DFT is also evident in rationalizing the different reactivities observed with various catalysts. For the gold-catalyzed hydroalkylation, calculations showed a significantly higher activation barrier for the rate-determining iucr.org-hydride shift when using a triphenylphosphine (B44618) ligand compared to an IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand, consistent with experimental yields. acs.org

Table 1: Comparison of Calculated Activation Barriers for Gold-Catalyzed Hydroalkylation

Ligand Calculated Barrier (TS1) [kcal/mol] Experimental Outcome
IPr 14.4 High Yield
PPh₃ 23.9 Low Yield

Data sourced from ACS Omega. acs.org

Modeling of Electronic Structure and Bonding in N-(Propan-2-yl)prop-2-ynamide

The unique reactivity of ynamides like this compound stems from their distinct electronic structure. rsc.org They possess an electron-rich and polarized carbon-carbon triple bond, which is activated by the adjacent nitrogen atom. rsc.org Upon electrophilic activation, a keteniminium ion is formed, which is a key reactive intermediate. rsc.org

Natural Bond Orbital (NBO) analysis, a computational method, has been used to quantify the changes in bonding during a reaction. In the gold-catalyzed hydroalkylation, NBO analysis of the gold-keteniminium ion intermediate (INT1) revealed a C–N bond order of 1.231, a significant increase from the 1.084 bond order in the starting ynamide. acs.org This confirms the partial "iminium" character of the intermediate, a key feature of its electronic structure. acs.org

Electron Localization Function (ELF) analysis is another tool used to understand electronic structure. In studies of related ynamines, ELF analysis showed the presence of disynaptic basins corresponding to the C-C triple bond and the C-N single bond, providing a quantitative picture of the electron distribution. mdpi.com

X-ray crystallography studies of related propiolamide (B17871) structures show that the amide group (N—C=O) is typically planar. iucr.org This planarity suggests significant π-conjugation and a partial double bond character for the N-C bond, leading to hindered rotation. iucr.org This inherent electronic feature is a critical aspect of the bonding in this compound.

Prediction of Reaction Pathways and Selectivity Profiles

A major strength of computational chemistry is its ability to predict the most likely reaction pathways and explain observed selectivity. For ynamides, DFT calculations have successfully modeled entire catalytic cycles.

In the gold-catalyzed hydroalkylation, the computed pathway involves several key intermediates and transition states:

INT1 (Gold-keteniminium ion): Formed exergonically upon complexation of the gold catalyst to the ynamide. acs.org

TS1 ( iucr.org-hydride shift): The rate-determining transition state. researchgate.netacs.org

INT2 (Benzylic carbocationic gold adduct): Formed after the hydride shift. acs.org

TS2 (Cyclization): Leads to the formation of the indene (B144670) ring system. researchgate.net

INT3: The cyclized intermediate. acs.org

Protodeauration: The final step to release the product and regenerate the catalyst. nih.govacs.org

The calculations not only provide a step-by-step pathway but also the associated energy changes. For instance, the cyclization step (TS2) leading to intermediate INT3 is a low-energy barrier process that occurs in a highly exergonic step. researchgate.net

Table 2: Calculated Relative Gibbs Free Energies for Gold-Catalyzed Hydroalkylation Pathway

Species Description Relative Gibbs Free Energy (kcal/mol)
Reactants IPrAu⁺ + Ynamide 0.0
INT1 Gold-keteniminium ion -20.6
TS1 iucr.org-Hydride Shift +14.4
INT3 Cyclized Intermediate -15.6

Energies are relative to the separated reactants. Data sourced from ACS Omega and ResearchGate. researchgate.netacs.org

Furthermore, computational studies can predict how substituents on the ynamide affect reactivity. In the hydroalkylation reaction, replacing the isopropyl group with a smaller ethyl group was calculated to increase the barrier for the rate-determining hydride shift by 2.7 kcal/mol. nih.govacs.org This prediction aligns with the principle that the steric and electronic properties of the N-substituent can fine-tune the reactivity. nih.gov

Conformational Analysis and its Impact on Reaction Outcomes

The three-dimensional arrangement of atoms (conformation) in a molecule and its transition states can significantly influence the outcome of a reaction. For this compound, the orientation of the isopropyl group can play a crucial role.

In the gold-catalyzed hydroalkylation, analysis of the transition state (TS1) for the rate-determining iucr.org-hydride shift showed the importance of noncovalent interactions (NCIs). nih.govacs.org The conformation adopted by the ynamide substrate with an isopropyl group (like this compound) allows for more favorable CH−π stacking interactions between the substrate's phenyl ring and the catalyst's ligand in the transition state. nih.govacs.org These stabilizing interactions lower the activation energy and facilitate the reaction. nih.gov

The steric bulk of the N-substituent also has a direct impact. In the Friedel–Crafts-type reaction, the uniform trans-selectivity was attributed to the formation of a distorted keteniminium intermediate. rsc.org This distortion, influenced by the bulky iodine(III) reagent and the ynamide substituent, creates distinct steric hindrances that favor one pathway of nucleophilic attack over the other. rsc.org

While specific conformational analyses focusing solely on this compound are not widely published, studies on similar molecules like substituted ureas provide a framework. acs.org For these molecules, DFT and MP2 calculations have been used to determine the potential energy surfaces (PESs) and rotational barriers around key single bonds, such as the C-N bond. acs.org Rotation around the C(sp²)−N bond in alkyl-substituted ureas is calculated to have a barrier of around 8.6−9.4 kcal/mol, indicating a significant degree of rigidity that can influence how the molecule approaches a reactant or catalyst. acs.org Similar conformational rigidity is expected around the amide bond in this compound, impacting its reactive encounters. iucr.org

Future Research Directions and Interdisciplinary Prospects

Development of Novel and Sustainable Synthetic Routes for N-(Propan-2-yl)prop-2-ynamide

Current synthetic methods for ynamides often rely on copper-catalyzed cross-coupling reactions, which, while effective, may present challenges in terms of catalyst removal and environmental impact. merckmillipore.com Future research could focus on developing more sustainable and efficient synthetic pathways to this compound.

Green chemistry principles offer a promising framework for this endeavor. mdpi.com One potential avenue is the exploration of transition-metal-free synthetic methods. acs.org For instance, a robust, one-step synthesis of ynamides from sulfonamides and (Z)-1,2-dichloroalkenes or alkynyl chlorides has been reported, eliminating the need for a metal catalyst. acs.org Adapting such a method for the synthesis of this compound from readily available precursors like prop-2-yn-1-amine and a suitable propanoylating agent under greener conditions would be a significant advancement.

Another sustainable approach could involve a copper-catalyzed three-component coupling reaction between a carbonyl derivative, a terminal ynamide, and an amine. rsc.org Investigating the feasibility of a one-pot synthesis of this compound from propionaldehyde, isopropylamine (B41738), and an acetylene (B1199291) source would align with the principles of atom economy and process simplification. rsc.org The use of inexpensive and readily available starting materials, such as trichloroethene as a two-carbon synthon, could also be explored to enhance the economic and environmental viability of the synthesis. researchgate.net

Table 1: Potential Sustainable Synthetic Strategies for this compound

Synthetic StrategyKey FeaturesPotential Advantages
Transition-Metal-Free SynthesisAvoids the use of metal catalysts. acs.orgReduced cost, simplified purification, and lower environmental impact.
One-Pot Multi-component ReactionsCombines multiple reaction steps into a single operation. rsc.orgIncreased efficiency, reduced waste, and savings in time and resources.
Use of Green Solvents and CatalystsEmploys environmentally benign solvents and recoverable catalysts. rsc.orgEnhanced sustainability and alignment with green chemistry principles.
Bio-catalytic MethodsUtilizes enzymes to catalyze the reaction.High selectivity, mild reaction conditions, and reduced environmental footprint.

Unexplored Reactivity Patterns and Transformations

The reactivity of ynamides is characterized by the polarized nature of the carbon-carbon triple bond, making them versatile building blocks in organic synthesis. chemrxiv.org While the general reactivity of ynamides has been studied, the specific reaction patterns of this compound remain largely uncharted territory.

Future research should aim to explore the participation of this compound in a variety of chemical transformations. For instance, ynamides are known to undergo [2+2] cycloaddition reactions with ketenes to form functionalized cyclobutenones. revmaterialeplastice.ro Investigating this reactivity with this compound could lead to the synthesis of novel and complex molecular architectures.

Furthermore, the unique electronic properties of ynamides make them interesting substrates for catalytic intermolecular annulations, providing access to structurally important amino-heterocycles. researchgate.net A systematic study of the behavior of this compound in such reactions could unveil new pathways to valuable heterocyclic compounds. The potential for sulfur-radical-triggered cyclizations, which have been observed in yne-tethered ynamides, also warrants investigation. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of reaction control, scalability, and reproducibility. durham.ac.ukpolimi.it Applying these technologies to the synthesis and subsequent transformations of this compound could accelerate research and development in this area.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for optimizing the synthesis of ynamides and minimizing the formation of byproducts. durham.ac.ukpolimi.it The integration of in-line purification techniques could also streamline the production of high-purity this compound. thieme-connect.de

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, allowing for the rapid generation of a library of this compound derivatives for screening in various applications. merckmillipore.comresearchgate.netnih.govnih.govmpg.de This high-throughput approach would be invaluable for exploring the structure-activity relationships of these compounds in areas such as catalysis and materials science.

Expanding the Scope of Catalytic Applications

The unique electronic and steric properties of this compound and its derivatives suggest their potential utility in catalysis. The nitrogen atom and the alkyne moiety could serve as coordination sites for metal centers, making these compounds interesting candidates for the development of novel ligands for homogeneous catalysis.

Furthermore, polymers derived from this compound could be designed to have catalytic activity. For example, incorporating catalytically active sites into the polymer backbone or as pendant groups could lead to the development of recyclable and reusable catalysts. Research into the catalytic activity of polymers derived from N-substituted acrylamides has shown promise in this area. nih.gov

Design of Advanced Materials with Tunable Properties through this compound Derivatives

The presence of a polymerizable alkyne group and a functional amide group makes this compound an attractive monomer for the synthesis of advanced functional polymers. rsc.org The properties of these polymers could be tuned by copolymerizing this compound with other monomers or by post-polymerization modification of the alkyne and amide functionalities. acs.org

The propargyl group offers a versatile handle for "click" chemistry reactions, allowing for the straightforward introduction of a wide range of functional groups onto the polymer backbone. researchgate.net This could be exploited to create materials with tailored properties for specific applications, such as drug delivery, tissue engineering, and sensor technology. nih.gov For instance, polymers with tunable lower critical solution temperatures (LCST) could be developed, which have applications in smart hydrogels and responsive coatings.

The incorporation of this compound into polymer networks could also lead to materials with interesting mechanical and thermal properties. The rigid alkyne moiety could enhance the stiffness and thermal stability of the resulting polymers.

Table 2: Potential Applications of Polymers Derived from this compound

Application AreaPotential Properties and Functionalities
Biomedical MaterialsBiocompatibility, biodegradability, stimuli-responsiveness for drug delivery and tissue engineering. nih.gov
Smart CoatingsThermo-responsive or pH-responsive properties for self-healing or anti-fouling coatings.
CatalysisRecyclable polymer-supported catalysts with high activity and selectivity. nih.gov
Advanced MembranesTunable porosity and surface chemistry for separation and purification applications.
Electronic MaterialsConjugated polymers with potential applications in organic electronics. revmaterialeplastice.ro

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for N-(Propan-2-yl)prop-2-ynamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs), such as a four-component reaction involving ketones, amines, aldehydes, and isocyanates in methanol at room temperature . Optimization includes controlling stoichiometry (e.g., 1:1:1:1 molar ratio) and reaction time (12–24 hours). Purification via flash column chromatography (e.g., 40% ethyl acetate/hexane) yields >90% purity .
  • Key Parameters :

ParameterOptimal ConditionYield/Purity
SolventMethanol~85% yield
TemperatureRoom temperature (25°C)95% purity (HPLC)

Q. Which spectroscopic and chromatographic techniques are suitable for characterizing this compound?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to confirm proton environments and carbonyl/alkyne signals. HRMS validates molecular weight (e.g., m/z 438.29 for C19_{19}H23_{23}IN2_2O2_2) . HPLC-UV/MS ensures purity (>95%) and retention time consistency . For crystallinity assessment, PXRD compares experimental and simulated patterns .

Q. What in vitro assays are appropriate for initial screening of neurochemical activity?

  • Methodological Answer : Conduct radioligand binding assays to assess affinity for dopamine (D2_2), serotonin (5-HT1A_{1A}), and norepinephrine (α2_2) receptors . Use microdialysis in brain slices to quantify neurotransmitter release (e.g., dopamine/serotonin levels) . Follow NIH preclinical guidelines for experimental rigor and reproducibility .

Advanced Research Questions

Q. How can hydrogen bonding motifs in the crystal structure inform intermolecular interaction studies?

  • Methodological Answer : Analyze N–H···O=C and C–H···O interactions using single-crystal X-ray diffraction (SCXRD) . Graph set analysis (e.g., Etter’s formalism) classifies hydrogen-bonding patterns (e.g., chains or rings) . For example, weak N1–H···O6 bonds in this compound form 1D chains, stabilizing the orthorhombic lattice .
  • Structural Data :

ParameterValue
Space groupP21_121_121_1 (No. 19)
Unit cell (Å)a=7.7511, b=10.0726, c=24.6063
Hydrogen bond (Å)N1–O6: 2.89 (dH...O_{\text{H...O}})

Q. What strategies resolve contradictions between computational modeling and experimental crystallographic data?

  • Methodological Answer : Refine discrepancies using SHELXL with high-resolution data (e.g., λ=0.71073 Å, MoKα) . Apply Hirshfeld surface analysis to validate intermolecular contacts. If torsional angles deviate >5° from DFT predictions, re-optimize force fields (e.g., B3LYP/6-31G*) . Cross-validate with Rint_{\text{int}} values (<0.05) .

Q. How to design crystallization trials for high-quality single crystals suitable for SCXRD?

  • Methodological Answer : Screen solvents (e.g., methanol/acetone mixtures) via vapor diffusion. Use Bruker APEX-II diffractometers with SADABS absorption correction . Optimize cooling rates (0.5°C/min) from 200 K to minimize disorder. Monitor crystal growth for 48–72 hours .

Q. What statistical approaches ensure reproducibility in neurochemical activity data?

  • Methodological Answer : Apply two-way ANOVA to assess dose-response relationships (e.g., EC50_{50} for dopamine modulation). Use Bonferroni correction for multiple comparisons. Report effect sizes (Cohen’s d) and 95% confidence intervals . For small sample sizes (n<10), apply non-parametric tests (e.g., Mann-Whitney U) .

Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis or purity data .
  • For crystallographic refinement, cite SHELX programs .
  • Structural analogies to related compounds (e.g., piperidine derivatives) require cautious extrapolation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.